Cas no 1806929-56-5 (3-Amino-4-chloro-2-(trifluoromethyl)benzyl chloride)

3-Amino-4-chloro-2-(trifluoromethyl)benzyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-Amino-4-chloro-2-(trifluoromethyl)benzyl chloride
-
- インチ: 1S/C8H6Cl2F3N/c9-3-4-1-2-5(10)7(14)6(4)8(11,12)13/h1-2H,3,14H2
- InChIKey: AESIZEPYNHOHCO-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(CCl)=C(C(F)(F)F)C=1N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 198
- トポロジー分子極性表面積: 26
- 疎水性パラメータ計算基準値(XlogP): 3.1
3-Amino-4-chloro-2-(trifluoromethyl)benzyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013010627-1g |
3-Amino-4-chloro-2-(trifluoromethyl)benzyl chloride |
1806929-56-5 | 97% | 1g |
1,460.20 USD | 2021-06-25 |
3-Amino-4-chloro-2-(trifluoromethyl)benzyl chloride 関連文献
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
3-Amino-4-chloro-2-(trifluoromethyl)benzyl chlorideに関する追加情報
Introduction to 3-Amino-4-chloro-2-(trifluoromethyl)benzyl chloride (CAS No. 1806929-56-5)
3-Amino-4-chloro-2-(trifluoromethyl)benzyl chloride (CAS No. 1806929-56-5) is a versatile organic compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its amino, chloro, and trifluoromethyl functional groups, offers a wide range of potential applications, particularly in the development of novel drugs and therapeutic agents.
The chemical formula of 3-Amino-4-chloro-2-(trifluoromethyl)benzyl chloride is C9H7ClF3N, and its molecular weight is approximately 237.60 g/mol. The compound's structure includes a benzene ring substituted with an amino group at the 3-position, a chlorine atom at the 4-position, and a trifluoromethyl group at the 2-position, with a chloromethyl group attached to the benzene ring. This combination of functional groups imparts unique chemical and biological properties to the molecule.
In recent years, there has been a growing interest in the use of halogenated aromatic compounds in drug discovery due to their ability to modulate various biological targets. The presence of the trifluoromethyl group in 3-Amino-4-chloro-2-(trifluoromethyl)benzyl chloride is particularly noteworthy, as it can enhance the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development.
The amino group in this compound can participate in hydrogen bonding interactions, which are crucial for binding to biological targets such as enzymes and receptors. Additionally, the chlorine atom can influence the electronic properties of the molecule, potentially affecting its reactivity and selectivity towards specific targets. These features make 3-Amino-4-chloro-2-(trifluoromethyl)benzyl chloride a valuable building block for synthesizing more complex molecules with tailored biological activities.
CAS No. 1806929-56-5 has been studied in various contexts, including as an intermediate in the synthesis of pharmaceuticals and as a potential lead compound for drug discovery. Recent research has explored its use in developing inhibitors for specific enzymes involved in disease pathways. For example, studies have shown that derivatives of this compound can effectively inhibit kinases, which are key enzymes involved in signal transduction pathways and are often implicated in cancer and other diseases.
In addition to its potential as a drug candidate, 3-Amino-4-chloro-2-(trifluoromethyl)benzyl chloride has also been investigated for its use in agrochemicals and materials science. Its unique chemical properties make it suitable for applications where high stability and reactivity are required. For instance, it can be used as a precursor for synthesizing polymers with enhanced thermal stability or as a functionalized material for coatings and adhesives.
The synthesis of 3-Amino-4-chloro-2-(trifluoromethyl)benzyl chloride typically involves multi-step reactions that include halogenation, substitution, and functional group manipulation. Advanced synthetic methods have been developed to improve the yield and purity of this compound, making it more accessible for research and industrial applications. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly effective in synthesizing this compound efficiently.
In conclusion, CAS No. 1806929-56-5, or 3-Amino-4-chloro-2-(trifluoromethyl)benzyl chloride, is a promising compound with diverse applications in medicinal chemistry, pharmaceutical research, agrochemicals, and materials science. Its unique combination of functional groups provides a strong foundation for further exploration and development of novel compounds with therapeutic potential. As research continues to advance, it is likely that new applications and derivatives of this compound will emerge, contributing to significant advancements in various scientific fields.
1806929-56-5 (3-Amino-4-chloro-2-(trifluoromethyl)benzyl chloride) 関連製品
- 1541473-44-2(2-amino-N-methyl-2-(2-methylphenyl)acetamide)
- 38275-54-6(5-Methylpyrimidine-2-carbonitrile)
- 1105225-03-3(2-(5-{4-2-(3-methylphenyl)acetylpiperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanylacetamide)
- 6324-11-4(2-(2-Hydroxyphenoxy)acetic Acid)
- 2248200-93-1((2R)-2-Isoquinolin-6-ylpropan-1-amine)
- 61394-51-2(4-Nitroindolin-2-one)
- 877783-07-8(methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrol-1-ylbenzoate)
- 2680786-74-5(tert-butyl N-{3-(4-bromophenyl)sulfamoylphenyl}carbamate)
- 899752-95-5(2-3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-methylphenyl)methylacetamide)
- 446269-97-2((isoquinolin-1-yl)(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate)




